molecular formula C18H16N4S B2931824 N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine CAS No. 385786-25-4

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2931824
CAS No.: 385786-25-4
M. Wt: 320.41
InChI Key: OVDQCPMEMVEYAQ-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine is a complex organic compound that features a unique structure combining indole, pyridine, and thiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes a Friedel-Crafts acylation to introduce a functional group at the 3-position.

    Pyridine Coupling: The indole derivative is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Thiazole Ring Formation: The final step involves the formation of the thiazole ring through a cyclization reaction, often using a thioamide and an α-haloketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups if present.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The indole and pyridine moieties can engage in π-π stacking interactions, while the thiazole ring can form hydrogen bonds with active site residues. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-4-amine
  • N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-oxazol-2-amine
  • N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-imidazol-2-amine

Uniqueness

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine is unique due to its specific combination of indole, pyridine, and thiazole rings, which confer distinct electronic and steric properties. This uniqueness can result in different biological activities and interactions compared to similar compounds, making it a valuable molecule for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3SC_{24}H_{21}N_3S with a molecular weight of approximately 373.50 g/mol. The compound consists of an indole moiety linked to a pyridine ring and a thiazole unit, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds containing thiazole and indole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that thiazole-integrated compounds induced apoptosis in human hepatoma (HepG2) cells through mitochondrial dysfunction and phosphatidylserine externalization, indicating a pro-apoptotic mechanism .

In another investigation, thiazole-based analogues displayed antiproliferative effects across a range of human tumor cell lines with GI50 values in the low micromolar to nanomolar range . The structure–activity relationship (SAR) studies suggest that specific substitutions on the thiazole and indole rings enhance cytotoxicity.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Certain compounds demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy . The SAR analysis pointed out that modifications on the pyridine ring significantly influenced anticonvulsant efficacy.

Case Studies and Research Findings

Case Study 1: Antitumor Activity
A series of N-acylated thiazoles were synthesized and tested for anticancer activity using the MTT assay. Results showed that specific structural modifications led to enhanced cytotoxic effects against breast cancer and prostate cancer cell lines .

Case Study 2: Mechanistic Insights
Molecular dynamics simulations revealed that certain analogues interact with target proteins primarily through hydrophobic contacts, which is crucial for their biological activity. This insight helps in understanding how structural variations can influence binding affinity and efficacy .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Model Mechanism Reference
AnticancerHepG2Apoptosis induction
AnticancerVarious Tumor LinesPro-apoptotic effects
AnticonvulsantAnimal ModelsElimination of tonic extensor phase

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-12-16(13-6-2-3-7-14(13)21-12)17(15-8-4-5-9-19-15)22-18-20-10-11-23-18/h2-11,17,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDQCPMEMVEYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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